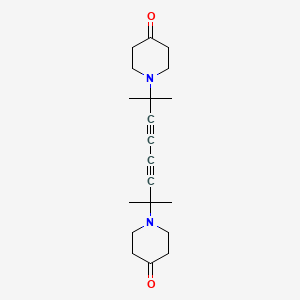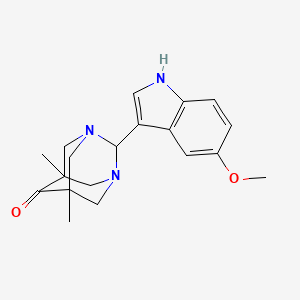![molecular formula C10H14N8O2 B5549435 N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE](/img/structure/B5549435.png)
N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is a complex organic compound that features a triazine ring substituted with an amino group, a nitroimidazole moiety, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, nitrating agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The amino and dimethylamine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole derivative with similar biological activity.
Tinidazole: Another nitroimidazole compound used for its antimicrobial properties.
Omeprazole: A triazine derivative with different therapeutic applications
Uniqueness
N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is unique due to its combination of a triazine ring and a nitroimidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-N,2-N-dimethyl-6-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N8O2/c1-6-12-4-8(18(19)20)17(6)5-7-13-9(11)15-10(14-7)16(2)3/h4H,5H2,1-3H3,(H2,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOXBORUYNCHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=NC(=NC(=N2)N(C)C)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)
![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)
![N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide](/img/structure/B5549389.png)


![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B5549419.png)

